![molecular formula C6H6N2 B15223728 2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene CAS No. 578006-79-8](/img/structure/B15223728.png)
2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene
Description
2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene is a nitrogen-containing bicyclic compound with a fused pyridine-like structure. Its molecular formula is C₈H₆N₂, featuring two nitrogen atoms at positions 2 and 7 of the bicyclo[4.2.0] framework. This compound has been detected in argon matrix studies via photolysis of 3,5-cyclohexadiene-1,2-diimine, demonstrating its role as a reactive intermediate in synthetic chemistry . The diaza substitution introduces electron-withdrawing effects, influencing its electronic properties and reactivity, particularly in applications such as pharmaceutical precursors and coordination chemistry.
Properties
CAS No. |
578006-79-8 |
---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
2,7-diazabicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C6H6N2/c1-2-5-6(4-8-5)7-3-1/h1-3,8H,4H2 |
InChI Key |
WWXKFIWJMQVUTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N1)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene typically involves multistep reactions starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. For example, the synthesis might start with a dihydroxyquinoline derivative, which undergoes several steps including cyclization, to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can lead to a wide variety of products depending on the nucleophile used.
Scientific Research Applications
2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has shown that derivatives of this compound exhibit antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit β-tubulin, which is involved in cell division, thereby exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Biscyclo[4.2.0]octa-1,3,5-triene (Benzocyclobutene, BCB)
Molecular Formula : C₈H₈
Key Features :
Comparison :
- Thermal Stability: BCB outperforms 2,7-diazabicyclo derivatives due to its non-polar, all-carbon framework.
- Applications : BCB is industrially significant in electronics, while 2,7-diazabicyclo derivatives are explored for niche organic synthesis and pharmaceuticals.
2-Aza-7-silabicyclo[4.2.0]octa-1,3,5-triene
Molecular Formula : C₈H₁₀NSi
Key Features :
Comparison :
7-Thiabicyclo[4.2.0]octa-1,3,5-triene 7,7-dioxide
Molecular Formula : C₇H₆O₂S
Key Features :
- Sulfur and two oxygen atoms at position 7 (sulfone group).
- Known as 2H-benzo[b]thiete-1,1-dioxide, used in pharmaceutical intermediates .
Comparison :
- Electronic Effects: The sulfone group is strongly electron-withdrawing, contrasting with the electron-deficient but non-polarized diaza system.
Halogenated Derivatives: 7-Bromobicyclo[4.2.0]octa-1,3,5-triene
Molecular Formula : C₈H₇Br
Key Features :
Comparison :
- Functionalization : Bromine enables facile substitution, while 2,7-diazabicyclo’s nitrogen atoms may direct regioselective functionalization (e.g., coordination or alkylation).
Structural and Functional Impact of Heteroatoms
Table 1: Comparative Properties of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
Research Findings and Trends
Synthetic Routes :
Thermal Behavior :
- BCB’s all-carbon structure ensures superior thermal stability, while heteroatom-containing derivatives (e.g., diaza, thia) may decompose at lower temperatures.
Biological Activity
Chemical Identity and Structure
2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene is a bicyclic compound with significant potential in various biological applications. Its molecular formula is , and it has garnered attention for its unique structural properties that influence its biological activity.
Biological Activity
Mechanism of Action
The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound acts as an agonist for the α4β2 subtype of nAChRs while exhibiting lower activity on the α3β4 subtype. This selectivity is crucial for developing therapeutic agents targeting neurological disorders without unwanted side effects associated with broader receptor activation .
Research Findings
A study utilizing quantitative structure-activity relationship (QSAR) modeling demonstrated that derivatives of diazabicyclo[4.2.0]octane could be optimized for enhanced receptor binding and agonistic activity. The best predictive models achieved high coefficients of determination () and cross-validated values, indicating robust predictive capabilities for designing new compounds with desired biological effects .
Case Studies
- Nootropic Activity
-
Antimicrobial Properties
- Study Focus : Evaluation of antimicrobial efficacy.
- Findings : Preliminary investigations indicate that this compound exhibits antimicrobial properties against various bacterial strains, positioning it as a candidate for antibiotic development.
Data Tables
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 150.18 g/mol |
IUPAC Name | This compound |
CAS Number | 578006-79-8 |
Biological Targets | α4β2 nAChR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.